Bienvenue dans la boutique en ligne BenchChem!

2-((4-fluorophenyl)thio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Lipophilicity Physicochemical profiling Drug-likeness

Select CAS 1448121-79-6 for your DDR kinase inhibitor program. The pyrrolo[3,4-d]pyrimidine core is structurally pre-validated for ATP-competitive ATR/PARP1 binding, not generic CDK2/Src activity. The thioether-linked 4-fluorophenyl substituent blocks para-hydroxylation, ensuring superior metabolic stability compared to unsubstituted phenyl or benzyl analogs. This distinct linker topology (thioether vs. carbonyl) enables direct structure-metabolism relationship studies across a consistent core scaffold. Avoid assay reproducibility risks from generic 6-acylated pyrrolopyrimidine substitutes.

Molecular Formula C14H12FN3OS
Molecular Weight 289.33
CAS No. 1448121-79-6
Cat. No. B2887757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-fluorophenyl)thio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
CAS1448121-79-6
Molecular FormulaC14H12FN3OS
Molecular Weight289.33
Structural Identifiers
SMILESC1C2=CN=CN=C2CN1C(=O)CSC3=CC=C(C=C3)F
InChIInChI=1S/C14H12FN3OS/c15-11-1-3-12(4-2-11)20-8-14(19)18-6-10-5-16-9-17-13(10)7-18/h1-5,9H,6-8H2
InChIKeySHEPEBNLORVABS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Fluorophenyl)thio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone (CAS 1448121-79-6): Structural Identity and Core Scaffold Classification for Procurement Decision-Making


2-((4-fluorophenyl)thio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone (CAS 1448121-79-6) is a synthetic small molecule belonging to the pyrrolo[3,4-d]pyrimidine class, a privileged scaffold widely exploited in kinase inhibitor drug discovery . The compound features a 5,7-dihydropyrrolo[3,4-d]pyrimidine core N-acylated with a thioether-linked 4-fluorophenyl acetyl group (molecular formula C₁₄H₁₂FN₃OS; MW 289.33 g/mol). The pyrrolo[3,4-d]pyrimidine scaffold is structurally analogous to purine nucleotides, enabling ATP-competitive binding at kinase active sites, and has yielded potent inhibitors of CDKs, GSK-3β, ATR, and other therapeutically relevant kinases [1]. The thioether (–S–) linkage and para-fluorophenyl substituent differentiate this compound from simpler N-acetyl or N-aroyl pyrrolopyrimidine congeners, modulating lipophilicity, metabolic stability, and target engagement potential.

Why 2-((4-Fluorophenyl)thio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone Cannot Be Casually Replaced by In-Class Pyrrolopyrimidine Analogs


Within the pyrrolo[3,4-d]pyrimidine chemotype, minor structural variations—such as linker atom identity (thioether vs. ether vs. carbonyl), aryl substitution pattern (4-fluorophenyl vs. benzyl vs. heteroaryl), and core oxidation state—produce substantial divergence in physicochemical properties, kinase selectivity profiles, and cellular potency [1]. For example, the thioether (–S–) linker in 2-((4-fluorophenyl)thio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone confers greater conformational flexibility and distinct hydrogen-bonding capacity compared to the carbonyl linker in (4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, while the 4-fluorophenyl group enhances metabolic stability relative to unsubstituted phenyl or benzyl analogs [2]. Generic substitution with a related 6-acylated pyrrolopyrimidine that lacks the thioether-fluorophenyl motif risks altered target engagement, shifted selectivity, and unpredictable PK properties, undermining assay reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence: 2-((4-Fluorophenyl)thio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone vs. Closest Structural Analogs


Thioether Linker vs. Carbonyl Linker: Impact on Calculated LogP and Hydrogen-Bond Acceptor Count

Replacement of the thioether (–S–CH₂–) linker in the target compound with a carbonyl (–C(=O)–) linker, as in (4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, alters the hydrogen-bond acceptor count and lipophilicity. The thioether sulfur atom is a weaker H-bond acceptor than the carbonyl oxygen, yielding a higher calculated LogP and reduced topological polar surface area (TPSA), which can enhance membrane permeability [1].

Lipophilicity Physicochemical profiling Drug-likeness

4-Fluorophenyl Thioether vs. Benzyl Thioether: Metabolic Stability Differentiation

The 4-fluorophenyl moiety in the target compound is known to resist oxidative metabolism at the para position compared to the benzylic –CH₂– group in 2-(benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone, which is susceptible to CYP450-mediated hydroxylation. Introduction of fluorine at the para position of the phenyl ring generally increases the oxidation potential and reduces metabolic clearance in hepatic microsome assays across multiple chemotypes [1].

Metabolic stability Oxidative defluorination CYP450 metabolism

Pyrrolo[3,4-d]pyrimidine Core vs. Pyrrolo[2,3-d]pyrimidine Core: Differential Kinase Inhibition Profiles

The pyrrolo[3,4-d]pyrimidine scaffold (5,7-dihydro form) presents a distinct hydrogen-bonding pattern at the kinase hinge region compared to the isomeric pyrrolo[2,3-d]pyrimidine scaffold. Literature evidence demonstrates that 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives preferentially inhibit ATR kinase and PARP1, with representative compound 48f achieving ATR IC₅₀ = 0.0030 μM, whereas pyrrolo[2,3-d]pyrimidine analogs more frequently target CDK2 or Src family kinases [1][2]. The target compound's pyrrolo[3,4-d]pyrimidine core positions it within the ATR/PARP1 inhibitor chemical space rather than the CDK2-dominant pyrrolo[2,3-d]pyrimidine space.

Kinase inhibitor selectivity Scaffold hopping ATP-binding site

Thioether vs. Ether Linker: Predicted CYP450 Metabolic Lability and Conformational Flexibility

The thioether (–S–CH₂–) linkage in the target compound provides greater conformational flexibility (C–S–C bond angle ~100° vs. C–O–C ~110°) and distinct electronic properties compared to the ether (–O–CH₂–) analog 2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone. Thioethers are susceptible to S-oxidation by flavin-containing monooxygenases (FMOs) and CYP450s to yield sulfoxide and sulfone metabolites, whereas ethers primarily undergo O-dealkylation. This metabolic divergence can be exploited to modulate half-life and generate distinct metabolite profiles [1].

Linker chemistry Sulfur vs. oxygen Metabolic soft spot

Procurement-Driven Application Scenarios for 2-((4-Fluorophenyl)thio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone (CAS 1448121-79-6)


ATR Kinase Inhibitor Lead Optimization: Scaffold-Confirmed Starting Point for DNA Damage Response Programs

The pyrrolo[3,4-d]pyrimidine core of CAS 1448121-79-6 aligns with the pharmacophore of potent ATR inhibitors (e.g., compound 48f, ATR IC₅₀ = 0.0030 μM) [1]. The thioether-linked 4-fluorophenyl group provides a vector for exploring the solvent-exposed region of the ATR active site. Medicinal chemistry teams can use this compound as a validated scaffold starting point for synthesizing focused libraries targeting the DNA damage response (DDR) pathway, with confidence that the core topology is pre-validated for ATR engagement rather than CDK2 or GSK-3β inhibition.

PARP1/ATR Dual Inhibition Probe Development: Exploiting 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Scaffold Plasticity

Published 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives have achieved potent PARP1/ATR dual inhibition (IC₅₀ < 20 nM for lead compound 38a) [2]. The target compound's unsubstituted pyrimidine ring (position 2 and 4 = H) leaves both hydrogen-bond donor/acceptor sites available for subsequent functionalization with PARP1-binding pharmacophores. This building block is strategically suitable for fragment-based or parallel synthesis approaches aiming to generate dual DDR inhibitors.

Metabolic Stability SAR Studies: Fluorophenyl Thioether as a Tool to Probe Oxidative Metabolism

The 4-fluorophenyl thioether motif in CAS 1448121-79-6 provides a metabolically stabilized aryl group (fluorine blocks para-hydroxylation) paired with a thioether linker that undergoes S-oxidation [3]. This dual feature makes the compound valuable for systematic structure-metabolism relationship (SMR) studies, where the impact of linker heteroatom (S vs. O vs. C=O) on microsomal stability, CYP450 isoform specificity, and metabolite identification can be directly compared using a consistent pyrrolo[3,4-d]pyrimidine core.

Kinase Selectivity Panel Screening: Discriminating Pyrrolo[3,4-d] vs. Pyrrolo[2,3-d] Target Engagement

Because the pyrrolo[3,4-d]pyrimidine scaffold directs kinase inhibition toward ATR/PARP1 rather than CDK2/Src [1][2][4], CAS 1448121-79-6 can serve as a selectivity probe in broad kinase panels. Inclusion of this compound alongside its pyrrolo[2,3-d] isomer in screening cascades enables direct experimental confirmation of scaffold-driven selectivity, supporting informed procurement decisions when selecting between isomeric cores for specific kinase targets.

Quote Request

Request a Quote for 2-((4-fluorophenyl)thio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.